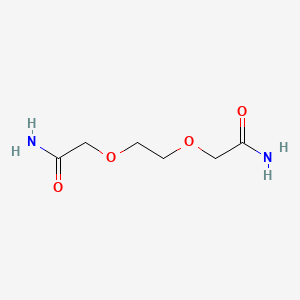
2-(2-Carbamoylmethoxy-ethoxy)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carbamoylmethoxy-ethoxy)-acetamide is an organic compound with a complex structure that includes both amide and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamoylmethoxy-ethoxy)-acetamide typically involves the reaction of ethylene glycol with chloroacetic acid to form 2-(2-chloroethoxy)acetic acid. This intermediate is then reacted with urea to produce the final compound. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Carbamoylmethoxy-ethoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Scientific Research Applications
2-(2-Carbamoylmethoxy-ethoxy)-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Carbamoylmethoxy-ethoxy)-acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)-acetamide: Similar structure but lacks the carbamoyl group.
2-(2-Methoxyethoxy)-acetamide: Similar structure but has a methoxy group instead of a carbamoyl group.
Uniqueness
2-(2-Carbamoylmethoxy-ethoxy)-acetamide is unique due to its combination of amide and ether functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
59086-76-9 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-[2-(2-amino-2-oxoethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C6H12N2O4/c7-5(9)3-11-1-2-12-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
XEXSGNBDGFXDDF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)N)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















